molecular formula C9H10Cl2 B8645114 1-(Dichloromethyl)-4-ethylbenzene CAS No. 54789-29-6

1-(Dichloromethyl)-4-ethylbenzene

Cat. No.: B8645114
CAS No.: 54789-29-6
M. Wt: 189.08 g/mol
InChI Key: PWKUMFYUILTTMD-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-ethylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a dichloromethyl (-CHCl₂) group at the 1-position and an ethyl (-C₂H₅) group at the 4-position. This structure confers unique physicochemical properties, making it relevant in organic synthesis, material science, and pharmaceutical research.

Key features include:

  • Molecular Formula: C₉H₁₀Cl₂ (assuming ethyl substitution).
  • Reactivity: The dichloromethyl group is electron-withdrawing, enhancing electrophilic substitution reactions on the aromatic ring.
  • Applications: Potential intermediates in agrochemicals, pharmaceuticals, and polymers, though specific studies are sparse .

Properties

CAS No.

54789-29-6

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-(dichloromethyl)-4-ethylbenzene

InChI

InChI=1S/C9H10Cl2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,9H,2H2,1H3

InChI Key

PWKUMFYUILTTMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(Dichloromethyl)benzene

  • Structure : Benzene with a dichloromethyl group (-CHCl₂) at the 1-position (CAS 98-87-3) .
  • Comparison :
    • Reactivity : Lacks the ethyl group, making it less sterically hindered but similarly reactive in electrophilic substitutions.
    • Physical Properties : Lower molecular weight (C₇H₆Cl₂) and boiling point compared to the ethyl-substituted derivative.
    • Applications : Used as a precursor in dye synthesis and polymer modification .

1-(Chloromethyl)-4-ethylbenzene

  • Comparison :
    • Reactivity : The chloromethyl group is less electron-withdrawing than dichloromethyl, leading to slower reaction kinetics in substitution reactions.
    • Synthetic Utility : Used in synthesizing triazolopyrimidines (e.g., D2-3b in ), highlighting its role in heterocyclic chemistry.
    • Physical State : Likely a liquid at room temperature, similar to 1-(bromomethyl)-4-ethylbenzene (boiling point 84°C) .

1-Bromo-4-(dichloromethyl)benzene (4c)

  • Structure : Benzene with a dichloromethyl group at the 1-position and bromine at the 4-position (synthesized in ).
  • Comparison: Reactivity: Bromine’s electronegativity enhances para-directing effects, differing from ethyl’s electron-donating nature. Applications: Intermediate in bioactive molecule synthesis, with anticancer activity observed in related dichloromethyl compounds .

1-(Bromomethyl)-4-ethylbenzene

  • Structure : Benzene with bromomethyl (-CH₂Br) and ethyl groups at the 1- and 4-positions (CAS 57825-30-6) .
  • Comparison :
    • Physical Properties : Boiling point 84°C, density 1.312 g/cm³. The dichloromethyl analog likely has higher density and boiling point due to increased molecular weight.
    • Reactivity : Bromine’s leaving group ability makes it superior in nucleophilic substitutions compared to chlorine derivatives.

Research Findings and Implications

  • Synthetic Routes : highlights the use of triphenylphosphine oxide in dichloromethylation, suggesting a viable pathway for synthesizing 1-(Dichloromethyl)-4-ethylbenzene by substituting bromine with ethyl .
  • Environmental Behavior: Ethyl groups may enhance lipophilicity, affecting solubility and environmental persistence compared to non-alkylated analogs .

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